molecular formula (C13H16O2)n B1170346 Benzene, (1-methylethenyl)-, homopolymer, ar-(2-hydroxy-2-methyl-1-oxopropyl) derivs. CAS No. 163702-01-0

Benzene, (1-methylethenyl)-, homopolymer, ar-(2-hydroxy-2-methyl-1-oxopropyl) derivs.

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CAS No.: 163702-01-0
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Description

Introduction to Polystyrene Derivatives with Hydroxy-Methyl-Oxopropyl Functionality

Chemical Classification and Nomenclature

The compound Benzene, (1-methylethenyl)-, homopolymer, ar-(2-hydroxy-2-methyl-1-oxopropyl) derivs. is classified as a functionalized polystyrene derivative under IUPAC polymer nomenclature guidelines. Its systematic name derives from:

  • Parent polymer : Polystyrene, a homopolymer of styrene (ethenylbenzene).
  • Functional groups : ar-Substituted 2-hydroxy-2-methyl-1-oxopropyl groups attached to the aromatic rings of the styrene units.

The IUPAC name follows source-based conventions, where "homopolymer" indicates a single monomer type (styrene), and "derivs." denotes chemical modification post-polymerization. The ar- prefix specifies that substituents are bonded to the aromatic ring rather than the vinyl backbone. Common synonyms include Esacure KIP 150 and PowerCure™ 150 , reflecting its commercial use as a photoinitiator.

Table 1: Key Nomenclature Details
Property Description
IUPAC Name Benzene, (1-methylethenyl)-, homopolymer, ar-(2-hydroxy-2-methyl-1-oxopropyl) derivs.
CAS Registry 163702-01-0
Trade Names Esacure ONE, PowerCure™ 150, KIP 150
Molecular Formula (C₁₃H₁₆O₂)ₙ (oligomeric structure with n = 2–5)

Historical Development and Discovery

The development of this compound aligns with the mid-2000s push for low-migration photoinitiators in food-contact materials and medical devices. Traditional small-molecule photoinitiators faced regulatory scrutiny due to potential leaching, prompting research into polymeric alternatives.

  • 2012 : The compound was first registered under CAS 163702-01-0, with synthetic methods involving free-radical grafting of 2-hydroxy-2-methylpropanoyl groups onto polystyrene backbones.
  • 2014 : Studies demonstrated its efficacy in UV-curable resins, where covalent bonding between photoactive groups and the polymer matrix reduced extractables.
  • 2020s : Commercial adoption expanded in packaging inks and coatings, driven by its compliance with EU No. 10/2011 regulations for food-safe materials.

Structural Characteristics and General Properties

The compound features a polystyrene backbone with pendant alpha-hydroxy ketone groups, yielding a hybrid structure that merges thermoplastic durability with photochemical reactivity.

Key Structural Features:
  • Backbone : Syndiotactic or atactic polystyrene chains, depending on synthesis conditions.
  • Functional groups : 2-Hydroxy-2-methylpropanoyl moieties attached para to the styrene aromatic rings.
  • Oligomeric nature : Average molecular weight ~800 Da (n = 2–5), balancing solubility and low migration.
Physical and Chemical Properties:
Property Value/Description
Appearance Yellow viscous liquid to off-white powder
UV Absorption (λₘₐₓ) 259 nm (ε = 625 L·mol⁻¹·cm⁻¹ in acetonitrile)
Solubility miscible with acrylate monomers, THF, and ethyl acetate
Glass Transition (T₉) ~80°C (similar to unmodified polystyrene)

The alpha-hydroxy ketone groups undergo Norrish Type I cleavage under UV light (λ = 260 nm), generating benzoyl radicals that initiate polymerization in acrylate-based systems.

Significance in Polymer Science and Material Chemistry

This derivative addresses critical challenges in UV-curable material design :

  • Low Migration : Oligomeric structure and high molecular weight (>500 Da) minimize leaching, making it suitable for food packaging and medical coatings.
  • Oxygen Inhibition Resistance : Enhanced surface cure efficiency in thin films compared to conventional photoinitiators like Irgacure 1173.
  • Compatibility : Solubility in acrylate resins and compatibility with pigmented systems expand its use in graphic arts and industrial coatings.
Table 2: Industrial Applications
Application Function Reference
Food Packaging Inks Photoinitiator for low-extractable coatings
Electronics Encapsulation UV-curable adhesives with high clarity
Automotive Coatings Scratch-resistant clearcoats

The compound’s dual functionality—serving as both a photoinitiator and a crosslinking agent—exemplifies the trend toward multifunctional polymers in green chemistry.

Properties

CAS No.

163702-01-0

Molecular Formula

(C13H16O2)n

Origin of Product

United States

Biological Activity

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula(C13H16O2)n
Molecular WeightVaries with n
Density1.12 g/cm³ at 20°C
Boiling Point300°C at 101325 Pa
Water Solubility1.52 mg/L at 25°C
Vapor Pressure0.002 Pa at 25°C
LogP4.53 at 20°C

These properties indicate that the compound is relatively hydrophobic, which may influence its biological interactions.

Toxicological Profile

Research has indicated that benzene derivatives can exhibit various toxicological effects. The specific biological activity of Benzene, (1-methylethenyl)-, homopolymer, ar-(2-hydroxy-2-methyl-1-oxopropyl) derivs. remains under investigation, but several studies have highlighted potential concerns:

  • Mutagenicity : Some studies suggest that compounds related to benzene structures can be mutagenic, leading to DNA damage and cancer initiation. For instance, benzene itself is known to be a human carcinogen associated with hematological malignancies .
  • Endocrine Disruption : There are indications that certain benzene derivatives may interfere with endocrine functions, potentially leading to reproductive and developmental issues .

Case Studies

Several case studies have explored the implications of exposure to similar compounds:

  • Occupational Exposure : Workers exposed to benzene derivatives have shown increased rates of leukemia and other blood disorders. A cohort study indicated a correlation between prolonged exposure to such polymers and elevated risks of hematological cancers .
  • Environmental Impact : Research into the environmental persistence of similar compounds suggests they can bioaccumulate in aquatic organisms, leading to toxic effects in ecosystems. For example, studies have documented the impact of polymeric substances on aquatic life due to their low biodegradability and potential for bioaccumulation .

The mechanisms through which Benzene, (1-methylethenyl)-, homopolymer, ar-(2-hydroxy-2-methyl-1-oxopropyl) derivs. may exert biological effects include:

  • Oxidative Stress : The metabolism of benzene derivatives can lead to the formation of reactive oxygen species (ROS), contributing to oxidative stress and subsequent cellular damage .
  • Cellular Pathways : Interaction with cellular signaling pathways may disrupt normal cellular function, potentially leading to apoptosis or uncontrolled cell proliferation .

Summary of Research Findings

The biological activity of Benzene, (1-methylethenyl)-, homopolymer, ar-(2-hydroxy-2-methyl-1-oxopropyl) derivs. is an area of ongoing research. Current findings suggest potential mutagenic properties and endocrine disruption capabilities akin to other benzene-related compounds. Further investigations are necessary to fully elucidate its biological effects and mechanisms.

Scientific Research Applications

The versatility of benzene, (1-methylethenyl)-, homopolymer derivatives allows for a range of industrial applications:

  • Grafting Catalyst :
    • Used to promote the growth and branching of polymer chains during polymerization reactions. This enhances the properties of the resulting polymers, making them more suitable for specific applications .
  • Polymer Cross-Linking Initiator :
    • Functions as a cross-linking agent in polymer preparation processes. This application improves the physical and chemical properties of the polymers, such as thermal stability and mechanical strength .
  • Engineering Plastic Modifier :
    • Acts as a modifier for engineering plastics to enhance heat resistance, mechanical strength, and chemical corrosion resistance. This makes the modified plastics suitable for demanding applications in automotive and aerospace industries .
  • Flame Retardant Synergist :
    • Enhances the flame retardant properties of materials when combined with other flame retardants. This application is particularly important in building materials and electrical cables where fire resistance is critical .

Biological Applications

Recent research has explored the biological applications of poly(1-methylethenyl benzene), particularly in biomedical fields:

  • Drug Delivery Systems :
    • The polymer's biocompatibility and ability to form hydrogels make it suitable for drug delivery applications. Studies have shown that it can be used to create controlled release systems for therapeutic agents .
  • Biosensors :
    • Its unique optical properties enable its use in biosensors for detecting biological molecules. The incorporation of functional groups allows for selective binding with target analytes, enhancing sensitivity and specificity in detection .

Case Study 1: Engineering Plastics Modification

A study demonstrated the use of benzene, (1-methylethenyl)-, homopolymer derivatives as modifiers in polycarbonate resins. The modified resins exhibited improved impact resistance and thermal stability compared to unmodified counterparts, making them suitable for high-performance applications in automotive components.

Case Study 2: Biomedical Applications

Research conducted on drug delivery systems utilizing this polymer showed that it could encapsulate hydrophobic drugs effectively. The release profile indicated a sustained release over extended periods, which is advantageous for chronic disease management.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Benzene, (1-methylethenyl)-, homopolymer, ar-(2-hydroxy-2-methyl-1-oxopropyl) derivs.
  • CAS Number : 163702-01-0
  • Synonyms: Esacure ONE, KIP 150, Oligo[2-hydroxy-2-methyl-1-[4-(1-methylvinyl)phenyl]propanone] .
  • Molecular Formula : (C₁₃H₁₆O₂)ₙ (oligomeric structure) .
  • Key Properties: Density: 1.12 g/cm³ at 20°C . Water solubility: 1.52 mg/L at 25°C . LogP: 4.53 (hydrophobic) . Non-yellowing, low volatility, and high reactivity in UV curing .

Applications :
Primarily used as a difunctional α-hydroxy ketone photoinitiator in radiation-curable coatings, adhesives, and inks. Its oligomeric structure ensures low migration, making it suitable for food packaging, electronics, and automotive coatings .

Comparison with Similar Photoinitiators

Functional and Structural Differences

Property Esacure ONE/KIP 150 Irgacure 1173 Irgacure 184 Esacure KIP 150 (Same as Esacure ONE) Sinocure® 160
CAS Number 163702-01-0 7473-98-5 947-19-3 163702-01-0 71868-15-0
Structure Oligomeric difunctional α-hydroxy ketone Monofunctional α-hydroxy ketone Monofunctional aromatic ketone Oligomeric difunctional α-hydroxy ketone Difunctional α-hydroxy ketone
Molecular Weight High (oligomeric) Low (monomeric) Low (monomeric) High (oligomeric) Moderate (difunctional)
Reactivity High (dual initiation sites) Moderate (single initiation site) Moderate (requires synergists) High High (dual initiation)
Volatility Low (oligomeric structure) High (monomeric, volatile) Moderate Low Moderate
Migration Tendency Low (high MW) High (low MW) Moderate Low Moderate
Key Applications Food packaging, waterborne coatings General UV coatings Clear coatings, electronics Same as Esacure ONE Adhesives, thick films

Performance Advantages

  • Vs. Monofunctional Initiators (e.g., Irgacure 1173): Higher Reactivity: Difunctional structure enables faster curing and better crosslinking in thick films . Lower Volatility: Oligomeric nature reduces VOC emissions and odor, critical for indoor applications . Reduced Migration: Essential for food-contact materials and medical devices .
  • No Synergists Required: Unlike benzophenones, which need amine synergists, Esacure ONE operates independently .
  • Vs. Other Difunctional Initiators (e.g., Sinocure® 160): Waterborne Compatibility: Pre-dilution with solvents like isopropanol allows use in aqueous systems . Thermal Stability: Oligomeric structure enhances stability in high-temperature processing .

Research Findings and Industrial Relevance

  • Market Growth : The global market for this compound is projected to grow significantly (2023–2033), driven by demand in automotive and electronics sectors . Key players include IGM Resins, Covestro AG, and SABIC .
  • Synthesis: Produced via hydrolysis of dichlorocyclohexyl benzophenone intermediates, ensuring high purity and functionality .
  • Regulatory Compliance : EPA-listed and compliant with food-contact regulations due to low migration .

Q & A

Q. What are the recommended synthetic routes for synthesizing this oligomeric α-hydroxyketone photoinitiator?

The compound is typically synthesized via free-radical polymerization of functionalized monomers, followed by post-polymerization modification to introduce the 2-hydroxy-2-methyl-1-oxopropyl groups. Key characterization methods include:

  • Gel Permeation Chromatography (GPC) to determine molecular weight distribution .
  • NMR spectroscopy (¹H/¹³C) to confirm oligomeric structure and functional group incorporation .
  • FTIR spectroscopy to verify ketone and hydroxyl moieties .

Q. What is the mechanistic role of this compound in UV-curable systems?

As a difunctional α-hydroxyketone, it generates free radicals upon UV irradiation via Norrish Type I cleavage, initiating polymerization in acrylate or methacrylate-based resins. The oligomeric structure reduces volatility and migration, enhancing compatibility in clear coatings and adhesives . Methodological validation includes:

  • Real-Time FTIR (RT-FTIR) to monitor double-bond conversion rates .
  • UV-Vis spectroscopy to assess absorption maxima (typically 240–360 nm) .

Q. How does its performance compare to monomeric photoinitiators like 2-hydroxy-2-methylpropiophenone (HMPP)?

Unlike monomeric HMPP, this oligomer exhibits:

  • Lower migration due to higher molecular weight, reducing leaching in food-contact coatings .
  • Reduced yellowing under prolonged UV exposure, attributed to stabilized radical termination pathways . Comparative studies should use photo-DSC to quantify initiation efficiency and accelerated weathering tests (e.g., QUV) for yellowing analysis .

Advanced Research Questions

Q. How can researchers optimize formulations to address conflicting data on waterborne vs. solvent-based system compatibility?

Discrepancies arise from solvent choice affecting oligomer solubility. For waterborne systems:

  • Pre-dilution with polar solvents (e.g., isopropanol) improves dispersion .
  • Dynamic Light Scattering (DLS) can assess colloidal stability in aqueous media . For solvent-based systems, solubility parameter calculations (Hansen parameters) guide solvent selection to prevent phase separation .

Q. What analytical strategies resolve contradictions in reported VOC levels for radiation-curable inks?

VOC variability stems from residual monomers or solvents. Recommended approaches:

  • Headspace GC-MS to quantify residual volatiles .
  • Thermogravimetric Analysis (TGA) to track mass loss during curing .
  • Cross-validate with EPA Method 24 for regulatory compliance .

Q. How do degradation byproducts impact biocompatibility in medical adhesive applications?

Degradation under UV/heat generates acetophenone derivatives and oligomeric fragments. Key steps:

  • LC-MS/MS to identify byproducts .
  • Cytotoxicity assays (e.g., ISO 10993-5) using human dermal fibroblasts .
  • ECD (Electrochemical Detection) for reactive oxygen species (ROS) quantification .

Q. What computational methods predict structure-property relationships for modified oligomers?

  • Density Functional Theory (DFT) models bond dissociation energies of α-hydroxyketone linkages to predict photoactivity .
  • Molecular Dynamics (MD) simulations assess solubility and diffusion coefficients in polymer matrices .
  • Validate with QSPR (Quantitative Structure-Property Relationship) models using experimental LogP and Tg data .

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